methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Overview
Description
Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate: is a brominated heterocyclic organic compound. It is characterized by its molecular formula C9H7BrN2O2 and a molecular weight of 255.07 g/mol. This compound is a light-yellow solid with a melting point range of 0-8°C. It is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1H-pyrrolo[2,3-c]pyridine-2-carboxylate as the starting material.
Bromination Reaction: The bromination step involves the addition of bromine (Br2) to the pyrrolopyridine ring system under controlled conditions to introduce the bromo group at the 4-position.
Methylation Reaction: The final step involves the methylation of the carboxylate group using methylating agents such as methyl iodide (CH3I) or dimethyl sulfate (CH3)2SO4 .
Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound. Reagents like ammonia (NH3) or alkyl halides can be used for this purpose.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, aqueous conditions, room temperature.
Reduction: NaBH4, LiAlH4, in anhydrous ether, low temperature.
Substitution: NH3, alkyl halides, polar aprotic solvents, elevated temperature.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amides, ethers.
Mechanism of Action
Target of Action
The primary targets of “methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate” are currently unknown . This compound is a derivative of pyrrolopyridine, a class of compounds known to interact with various biological targets . .
Mode of Action
Pyrrolopyridine derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding and hydrophobic interactions . .
Biochemical Pathways
Without specific information on the biological targets of “this compound”, it’s challenging to determine the exact biochemical pathways this compound affects
Biochemical Analysis
Biochemical Properties
Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are crucial in cell signaling pathways that regulate cell proliferation, differentiation, and survival . The compound binds to the FGFRs, inhibiting their activity and thereby affecting downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt . This interaction highlights the potential of this compound as a therapeutic agent in cancer treatment.
Cellular Effects
This compound has been observed to influence various cellular processes. In cancer cells, it inhibits cell proliferation and induces apoptosis by disrupting the FGFR signaling pathway . Additionally, it affects cell migration and invasion, which are critical processes in cancer metastasis . The compound also impacts cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool in studying cellular functions and developing targeted therapies.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the FGFRs, leading to the inhibition of their kinase activity . This inhibition prevents the autophosphorylation of the receptors and the subsequent activation of downstream signaling pathways . By blocking these pathways, the compound can induce apoptosis and inhibit cell proliferation. Additionally, it may interact with other biomolecules, such as proteins and enzymes, further influencing cellular functions and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular functions. The compound has shown stability under various conditions, maintaining its inhibitory effects on FGFRs over extended periods . Long-term studies have indicated that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, it may exhibit toxic effects, including adverse impacts on normal cellular functions and potential organ toxicity . These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of metabolites that may also exhibit biological activity . Its impact on metabolic flux and metabolite levels can provide insights into its overall pharmacokinetic and pharmacodynamic properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy and potential side effects. Understanding these transport mechanisms is crucial for optimizing the delivery and distribution of the compound in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.
Scientific Research Applications
Chemistry: Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products. Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound is investigated for its potential therapeutic properties, such as anticancer and antimicrobial activities. Industry: It is utilized in the development of advanced materials and chemical sensors due to its unique structural and electronic properties.
Comparison with Similar Compounds
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate
Uniqueness: Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is distinguished by its bromo group at the 4-position, which influences its reactivity and biological activity compared to similar compounds without this substitution.
Properties
IUPAC Name |
methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-2-5-6(10)3-11-4-8(5)12-7/h2-4,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGVGEOVGDOBKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=NC=C2N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653294 | |
Record name | Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870235-32-8 | |
Record name | Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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